(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Catalog No.
S3317771
CAS No.
62708-56-9
M.F
C18H16O9
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

CAS Number

62708-56-9

Product Name

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1

InChI Key

DXDIHODZARUBLA-DTPOWOMPSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

The exact mass of the compound (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate (CAS 62708-56-9) is a highly utilized chiral resolving agent and chiral auxiliary in the pharmaceutical and fine chemical industries. As a derivative of naturally occurring L-tartaric acid, the addition of two benzoyl ester groups significantly alters its steric bulk, lipophilicity, and hydrogen-bonding profile. This structural modification enhances its ability to form highly crystalline diastereomeric salts or hydrogen-bonded aggregates with a wide array of racemic amines, alcohols, and transition metal complexes [1]. In procurement contexts, it is primarily sourced for classical diastereomeric salt resolution, dynamic kinetic resolution, and asymmetric synthesis workflows where standard tartaric acid fails to provide sufficient enantiomeric excess (ee) or acceptable crystallization yields [2].

Substituting (-)-dibenzoyl-L-tartaric acid monohydrate with its un-benzoylated parent, L-(+)-tartaric acid, or other derivatives like di-p-toluoyl-tartaric acid, fundamentally alters the thermodynamics of diastereomeric crystallization [1]. The benzoyl groups provide critical π-π stacking interactions and sterically defined multipoint contact zones that dictate the solubility and stability of the resulting diastereomeric complexes. For example, in the resolution of complex APIs or rigid scaffolds, (-)-dibenzoyl-L-tartaric acid forms distinct hydrogen-bonded aggregates rather than simple ionic salts, enabling near-quantitative enantiomeric enrichment [2]. Furthermore, substituting the monohydrate form (CAS 62708-56-9) with the anhydrous form (CAS 2743-38-6) shifts the melting point from 88-89 °C to >150 °C and alters the hydration state of the precipitating salts, which can unpredictably invert the stereochemical preference or crash out amorphous mixtures instead of pure crystals [1].

Higher Enantiomeric Excess and Yield in API Precursor Resolution

In the resolution of racemic praziquanamine, the selection of the resolving agent is critical for process efficiency. Utilizing (-)-dibenzoyl-L-tartaric acid allowed for the direct isolation of the desired (R)-enantiomer in 44% yield and 80% ee without recrystallization, and achieved 33% yield and 97% ee after a single recrystallization [1]. In contrast, alternative resolving agents like (-)-di-p-anisoyl-L-tartaric acid required multiple recrystallizations to reach merely 95% ee and suffered from difficult purification profiles due to byproduct formation [1].

Evidence DimensionResolution efficiency (Yield and ee)
Target Compound Data33% yield, 97% ee (after one recrystallization)
Comparator Or Baseline(-)-di-p-anisoyl-L-tartaric acid (required multiple steps for 95% ee, sub-optimal purification)
Quantified DifferenceDirect access to 97% ee with a single recrystallization step
ConditionsIsopropanol/water solvent mixture, classical salt resolution

Eliminating additional recrystallization steps directly reduces solvent consumption, cycle time, and API loss in industrial pharmaceutical manufacturing.

Enabling Resolution of Rigid Scaffolds via Hydrogen-Bonded Aggregates

While standard acidic resolving agents rely on ionic salt formation with basic amines, (-)-dibenzoyl-L-tartaric acid can resolve compounds through highly specific hydrogen-bonded aggregates. In the resolution of racemic Tröger's base, which resists traditional salt formation, the use of (-)-dibenzoyl-L-tartaric acid in a 1:3 ratio yielded the (R,R)-isomer with 98% enantiomeric excess after recrystallization from acetone and hexane [1]. X-ray crystallography confirmed that the benzoyl groups enforce a specific spatial arrangement, allowing the carboxylic acid moieties to donate protons to the nitrogen acceptors without full proton transfer [1].

Evidence DimensionEnantiomeric excess via non-ionic aggregation
Target Compound Data98% ee for (R,R)-Tröger's base
Comparator Or BaselineStandard salt-forming acids (fail to form stable crystalline salts)
Quantified DifferenceAchieves 98% ee where traditional salt resolution fails
ConditionsAcetone/hexane crystallization

This allows process chemists to resolve weakly basic or sterically hindered racemic mixtures that cannot be separated by standard ionic salt crystallization.

Distinct Phase Diagram Behavior and Eutectic Composition

The solid-phase behavior of resolving agents dictates the maximum achievable yield in a single crystallization pass. A comparative study on the resolution of DL-serine demonstrated that (-)-dibenzoyl-L-tartaric acid exhibits a fundamentally different eutectic composition compared to L-(+)-tartaric acid [1]. The benzoylated derivative caused the D-L-diastereomeric salt to crystallize first, enabling the isolation of the unnatural amino acid D-serine in pure form [1]. The strong differences in solubility and phase behavior confirm that DBTA and standard tartaric acid are not interchangeable and will yield different precipitating enantiomers under identical solvent conditions.

Evidence DimensionDiastereomeric salt precipitation preference
Target Compound DataPrecipitates D-L-salt first (yielding pure D-serine)
Comparator Or BaselineL-(+)-tartaric acid (different eutectic profile, precipitates opposite or mixed salts)
Quantified DifferenceInversion of precipitating enantiomer and improved eutectic separation
ConditionsAqueous/alcoholic crystallization of DL-serine

Buyers must procure the exact benzoylated derivative to target specific unnatural enantiomers, as substituting with standard tartaric acid will alter the entire downstream separation process.

Industrial API Chiral Resolution

(-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate is a primary choice for the large-scale classical resolution of racemic pharmaceutical intermediates, such as praziquanamine, albuterol, and amlodipine [1]. Its ability to form highly crystalline, easily filterable diastereomeric salts in standard industrial solvents (like isopropanol/water) makes it highly effective for robust manufacturing processes requiring high enantiomeric excess (>95% ee) with minimal recrystallization steps.

Resolution of Weakly Basic or Neutral Chiral Compounds

Because it can form sterically defined, hydrogen-bonded supramolecular aggregates rather than strictly ionic salts, this compound is highly suitable for resolving rigid, weakly basic scaffolds (e.g., Tröger's base) or even chiral alcohols [2]. This expands the toolkit of process chemists dealing with molecules that fail to crystallize with standard acidic resolving agents.

Chiral Ligand Synthesis for Asymmetric Catalysis

Beyond direct resolution, the compound serves as a valuable chiral precursor and ligand in the synthesis of transition metal complexes [3]. The bulky benzoyl groups provide a sterically defined chiral environment for asymmetric catalysis, offering high stereoselectivity in organic transformations that cannot be achieved with the less sterically hindered L-tartaric acid.

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 59 of 61 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62708-56-9

Wikipedia

(-)-Dibenzoyl-L-tartaric acid monohydrate

General Manufacturing Information

Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-: ACTIVE

Dates

Last modified: 08-19-2023

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